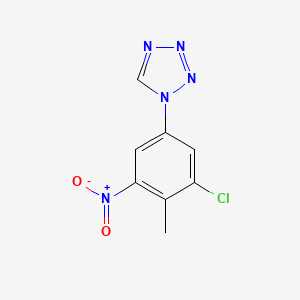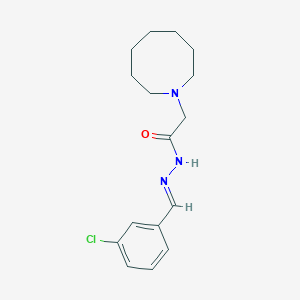
4,5-diphenoxyphthalonitrile
Übersicht
Beschreibung
4,5-diphenoxyphthalonitrile is a chemical compound that has been the subject of various studies due to its unique properties and potential applications in materials science. Although there is no direct research found on "4,5-diphenoxyphthalonitrile," related studies on similar phthalonitrile derivatives provide insights into the synthesis, molecular structure, and properties of such compounds.
Synthesis Analysis
The synthesis of phthalonitrile derivatives, including those similar to 4,5-diphenoxyphthalonitrile, typically involves the cyclization of precursor compounds or the reaction of phthalic acid derivatives with suitable reagents. For example, the synthesis of 4,5-dichlorophthalonitrile from 4,5-dichlorophthalic acid through dehydration, imidization, ammonolysis, and further dehydration steps indicates a pathway that could potentially be adapted for the synthesis of 4,5-diphenoxyphthalonitrile by substituting the appropriate precursors (Wang Shu-zhao, 2008).
Molecular Structure Analysis
Molecular structure analysis of phthalonitrile derivatives reveals significant insights into their chemical behavior and potential applications. The molecular structure is often determined using spectroscopic methods, such as Fourier Transform Infrared (FT-IR) spectroscopy, NMR chemical shift analysis, and X-ray diffraction (XRD). These methods provide detailed information on the molecular geometry, bond lengths, and angles, essential for understanding the compound's reactivity and properties (Armando E. Castillo et al., 2021).
Chemical Reactions and Properties
Phthalonitrile derivatives participate in various chemical reactions, contributing to their versatile applications. For instance, the reactivity of such compounds with different reagents can lead to the formation of phthalocyanines, a class of compounds with wide applications in materials science due to their stability and electronic properties. The study on diphthalocyanine complexes of rare-earth metals based on a similar precursor highlights the potential chemical transformations and applications of 4,5-diphenoxyphthalonitrile derivatives (A. Ivanov et al., 2006).
Physical Properties Analysis
The physical properties of phthalonitrile derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. These properties are often influenced by the molecular structure, particularly the presence of substituents on the phthalonitrile ring. The detailed characterization of similar compounds provides a foundation for predicting and understanding the physical properties of 4,5-diphenoxyphthalonitrile (C. Kavitha et al., 2006).
Chemical Properties Analysis
The chemical properties of 4,5-diphenoxyphthalonitrile, such as reactivity, stability, and electronic properties, are integral to its potential applications. These properties are determined by the compound's molecular structure and the electronic distribution within the molecule. Studies on related compounds, such as the synthesis and properties of tetraazaporphyrinato ruthenium (II) complexes, provide insights into the chemical behavior and applications of phthalonitrile derivatives (Takeshi Kimura et al., 2016).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Low-Symmetry Nickel Phthalocyaninates
Koptyaev, Galanin, and Shaposhnikov (2016) explored the cross-condensation of 4,5-diphenoxyphthalonitrile with tetrafluorophthalonitrile, leading to the creation of low-symmetry nickel phthalocyaninates. This process was notable for its ability to yield complexes in dichloromethane solution, demonstrating the potential of 4,5-diphenoxyphthalonitrile in synthesizing complex molecular structures with unique spectral properties (Koptyaev, Galanin, & Shaposhnikov, 2016).
2. Synthesis of Phthalocyanine Complexes with Low-Symmetry Substitutions
In 2019, Borisov, Galanin, and Shaposhnikov used 4,5-diphenoxyphthalonitrile for the synthesis of nickel complexes with low-symmetry phenoxy- and phenylsulfanyl-substituted phthalocyanines. This research highlighted the associative behavior of these complexes in chloroform and the influence of molecular dipole moments on their properties (Borisov, Galanin, & Shaposhnikov, 2019).
3. Development of Water-Soluble Phthalocyanine Derivatives
Znoiko, Petlina, Shaposhnikov, and Smirnov (2018) achieved the synthesis of magnesium octa-4,5-phenoxyphthalocyanine and its derivatives, which are soluble in water and organic solvents. This advancement is significant for the development of materials with specific solubility characteristics and diverse applications (Znoiko, Petlina, Shaposhnikov, & Smirnov, 2018).
4. Creation of Sulfonamide-Substituted Phthalocyanines
Carvalho, Calvete, Tomé, and Cavaleiro (2009) focused on synthesizing new phthalocyanines with sulfonamide groups, starting with 4,5-diphenoxyphthalonitrile. Their work underscores the versatility of 4,5-diphenoxyphthalonitrile in synthesizing phthalocyanines with diverse functional groups (Carvalho, Calvete, Tomé, & Cavaleiro, 2009).
Eigenschaften
IUPAC Name |
4,5-diphenoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c21-13-15-11-19(23-17-7-3-1-4-8-17)20(12-16(15)14-22)24-18-9-5-2-6-10-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHHJDXXVXXPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277909 | |
| Record name | 4,5-Diphenoxy-1,2-benzenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diphenoxyphthalonitrile | |
CAS RN |
147699-63-6 | |
| Record name | 4,5-Diphenoxy-1,2-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147699-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diphenoxy-1,2-benzenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5515012.png)
![[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5515018.png)
![1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5515022.png)
![2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)
![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)
![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)
![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)
